molecular formula C9H16OSi B14595575 1-(Trimethylsilyl)hexa-1,4-dien-3-one CAS No. 59376-60-2

1-(Trimethylsilyl)hexa-1,4-dien-3-one

Cat. No.: B14595575
CAS No.: 59376-60-2
M. Wt: 168.31 g/mol
InChI Key: HSAWPZSSZKVSIE-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hexa-1,4-dien-3-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexa-1,4-dien-3-one backbone. This compound is notable for its unique structural features, which include a conjugated diene system and a ketone functional group. The trimethylsilyl group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hexa-1,4-dien-3-one typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of hexa-1,4-dien-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Trimethylsilyl)hexa-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like lithium aluminum hydride (LiAlH4) for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hexa-1,4-dien-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of conjugated diene systems and their reactivity.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hexa-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical reactions. The conjugated diene system allows for resonance stabilization, which can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological applications.

Comparison with Similar Compounds

1-(Trimethylsilyl)hexa-1,4-dien-3-one can be compared with other similar compounds, such as:

    1,4-Hexadien-3-one: Lacks the trimethylsilyl group, resulting in different reactivity and stability.

    4-Methyl-1-(trimethylsilyl)hexa-1,4-dien-3-one: Contains an additional methyl group, which can influence its chemical properties and reactivity.

    1-Trimethylsilyl-1-hexyne: Features a triple bond instead of a conjugated diene system, leading to different types of chemical reactions.

The presence of the trimethylsilyl group in this compound imparts unique properties, such as increased stability and reactivity in certain reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

59376-60-2

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

1-trimethylsilylhexa-1,4-dien-3-one

InChI

InChI=1S/C9H16OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-8H,1-4H3

InChI Key

HSAWPZSSZKVSIE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C=C[Si](C)(C)C

Origin of Product

United States

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